molecular formula C19H16FN5O2 B2644880 N-(4-ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1286702-78-0

N-(4-ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2644880
CAS No.: 1286702-78-0
M. Wt: 365.368
InChI Key: LMIRRBPJIYCLDT-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a useful research compound. Its molecular formula is C19H16FN5O2 and its molecular weight is 365.368. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

Research conducted on the synthesis and pharmacological investigation of various [1,2,4]triazolo[4,3-a]quinazolin-5-ones derivatives has demonstrated their potential as new classes of H1-antihistaminic agents. These compounds were synthesized and evaluated for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. One study highlighted that the compound 4-(3-ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed a more potent antihistaminic effect compared to the reference standard chlorpheniramine maleate, with negligible sedation effects (Alagarsamy et al., 2009). This suggests that derivatives of [1,2,4]triazolo[4,3-c]quinazolin-2(3H) compounds may have potential applications in developing new antihistamines with improved efficacy and safety profiles.

Antimicrobial Activity

Another aspect of research into triazoloquinazolin derivatives involves their antimicrobial properties. A study on novel N-(Phenyl, Benzyl, Hetaryl)-2-([1,2,4]Triazolo[1,5-c]Quinazolin-2-ylthio)Acetamides explored these compounds for antibacterial and antifungal activities. The research found certain derivatives displaying promising minimum inhibition zones against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans. The study also proposed a mechanism of action through in silico molecular docking, suggesting these compounds' utility in developing new antimicrobial agents (Antypenko et al., 2017).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-2-12-3-6-14(7-4-12)22-17(26)10-25-19(27)24-11-21-16-8-5-13(20)9-15(16)18(24)23-25/h3-9,11H,2,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIRRBPJIYCLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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